8-epi Atazanavir 8-epi Atazanavir An epimeric impurity of Atazanavir
Brand Name: Vulcanchem
CAS No.: 1292296-09-3
VCID: VC21352810
InChI: InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1
SMILES: CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Molecular Formula: C38H52N6O7
Molecular Weight: 704.9 g/mol

8-epi Atazanavir

CAS No.: 1292296-09-3

Cat. No.: VC21352810

Molecular Formula: C38H52N6O7

Molecular Weight: 704.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

8-epi Atazanavir - 1292296-09-3

CAS No. 1292296-09-3
Molecular Formula C38H52N6O7
Molecular Weight 704.9 g/mol
IUPAC Name methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1
Standard InChI Key AXRYRYVKAWYZBR-SYEZAVJTSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
SMILES CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Canonical SMILES CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Appearance Solid powder

Chemical Identity and Characterization

Chemical Nomenclature

8-epi Atazanavir has been documented in chemical databases with several systematic names that reflect its molecular structure. The compound is formally identified as methyl {(5S,10R,11S,14S)-11-benzyl-5-(tert-butyl)-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-[4-(pyridin-2-yl)benzyl]-2-oxa-4,7,8,12-tetraazahexadecan-14-yl}carbamate . This systematic name precisely describes the arrangement of functional groups and stereochemical centers that define this particular diastereomer.

Identification and Registration

Structural Analysis

Stereochemical Configuration

The defining feature of 8-epi Atazanavir is its stereochemical configuration, specifically identified as the S,R,S,S-diastereomer . This nomenclature indicates the absolute configuration at four stereogenic centers within the molecule. The parent compound Atazanavir contains multiple chiral centers, and the specific inversion at position 8 results in this epimeric form. This stereochemical difference, while subtle in terms of chemical composition, can significantly impact molecular recognition and biological activity.

Structural Comparison with Atazanavir

Standard Atazanavir, used therapeutically as a protease inhibitor, has a different stereochemical arrangement that enables optimal binding to the HIV-1 protease enzyme. The 8-epi variant represents a structural isomer that may demonstrate altered binding characteristics and pharmacological properties. The structural deviation at the epimeric center could impact the compound's ability to properly occupy the binding pocket of the HIV-1 protease, potentially affecting its efficacy as an inhibitor.

Molecular Recognition Implications

The precise three-dimensional structure of protease inhibitors like Atazanavir is crucial for their therapeutic efficacy. Atazanavir's molecular flexibility allows it to adopt different binding conformations to proteases, as demonstrated by x-ray crystallography . The epimeric modification in 8-epi Atazanavir likely alters this conformational flexibility, potentially changing its interaction with the target enzyme.

Pharmaceutical Context

Pharmaceutical Quality Implications

The identification and characterization of 8-epi Atazanavir is important from a pharmaceutical quality perspective. As suggested by its classification as an impurity, this diastereomer may form during synthesis, storage, or metabolism of Atazanavir. Regulatory standards typically specify allowable limits for such stereoisomeric impurities to ensure the safety and efficacy of the medication.

Analytical Characterization

Chemical Database Registration

The compound was first created in chemical databases on December 5, 2007, with modifications recorded as recently as March 8, 2025 . This registration timeline provides perspective on when this specific diastereomer was formally recognized and characterized in the chemical literature.

Comparative Analysis of Atazanavir Formulations

Study IdentifierPatient PopulationAtazanavir Regimen (mg)ComparatorKey Outcomes
AI424-007ART-naive, n=420200, 400, 500Nelfinavir 750 mg t.i.d.Comparable viral and CD4 responses; unconjugated bilirubinemia in all Atazanavir arms
AI424-008ART-naive, n=467400, 600Nelfinavir 1250 mg b.i.d.Comparable viral and CD4 responses; better lipid profile with Atazanavir
AI424-034ART-naive, n=810400Efavirenz 600 mg once dailyComparable efficacy; better lipid profile with Atazanavir
AI424-089ART-naive, n=199400 vs. 300/100 with RitonavirN/ATrend for improved viral response with Ritonavir boosting
AI424-045Treatment-experienced, n=243300/100 with RitonavirLopinavir/RitonavirNon-inferior efficacy; better lipid profile with Atazanavir/Ritonavir

This table summarizes key clinical studies of Atazanavir, highlighting its efficacy and tolerability profile in different patient populations . These findings emphasize the importance of proper molecular structure for therapeutic efficacy, which may be compromised in the 8-epi form.

Resistance Profile Considerations

HIV-1 isolates with reduced susceptibility to Atazanavir have been identified, characterized by specific mutations such as I50L and N88S . The I50L mutation is associated with an eightfold reduced susceptibility to Atazanavir but may interestingly increase susceptibility to other protease inhibitors . This resistance profile of Atazanavir highlights the specificity of molecular interactions that could be further altered in the 8-epi diastereomer.

Research Implications

Structure-Activity Relationship

The identification and characterization of 8-epi Atazanavir contributes to the understanding of structure-activity relationships for azapeptide protease inhibitors. The comparison between Atazanavir and its 8-epi diastereomer may provide insights into the specific structural requirements for effective HIV-1 protease inhibition.

Pharmaceutical Development Considerations

From a pharmaceutical development perspective, understanding the properties and formation of 8-epi Atazanavir is crucial for:

  • Optimizing synthetic routes to minimize formation of unwanted stereoisomers

  • Developing analytical methods for quality control

  • Establishing specifications for acceptable levels of stereoisomeric impurities

  • Investigating potential biological activities or adverse effects of the diastereomer

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